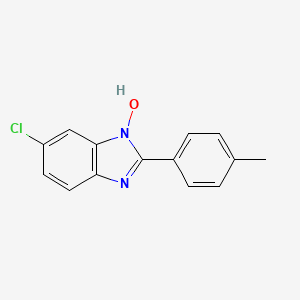
6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol, also known as CMPB, is an organochlorine compound used in a variety of scientific research applications. It is a highly versatile compound that is both easily synthesized and manipulated in the laboratory. CMPB has a wide range of biochemical and physiological effects, and its versatility makes it a useful tool for studying a variety of biological processes.
Aplicaciones Científicas De Investigación
Anticancer Applications
The benzimidazole nucleus is a prominent structure in many pharmacologically active molecules, particularly in anticancer agents. Derivatives of benzimidazole, such as 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol, have been studied for their potential to inhibit cancer cell growth. They may work by interfering with microtubule dynamics or by inhibiting enzymes critical for DNA replication and cell division .
Antimicrobial and Antibacterial Properties
Benzimidazole derivatives are known for their antimicrobial properties. They can act as inhibitors against a variety of bacterial strains, contributing to their potential use in treating bacterial infections. The chloro and methylphenyl groups may enhance these properties by affecting the compound’s ability to bind to bacterial enzymes or proteins .
Antiviral Activity
Compounds with a benzimidazole core have shown promise as antiviral agents. They may interfere with viral replication by targeting viral enzymes or by integrating into viral DNA, thus preventing the virus from multiplying. This makes them candidates for the treatment of diseases caused by viruses .
Antifungal Uses
The structural features of benzimidazole derivatives, including the presence of a chloro substituent, contribute to their antifungal activity. They can inhibit the growth of various fungi, which is beneficial for treating fungal infections in agriculture and medicine .
Cardiovascular Therapeutics
Some benzimidazole derivatives have been explored for their cardiovascular effects. They may act as calcium channel blockers or adenosine receptor antagonists, which can be useful in managing hypertension and other cardiovascular disorders .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of benzimidazole derivatives stem from their ability to modulate inflammatory pathways and reduce pain perception. This makes them potential candidates for the development of new pain relief medications .
Antidiabetic Potential
Research has indicated that benzimidazole compounds may have applications in treating diabetes. They can act as inhibitors of enzymes like DPP-IV, which play a role in glucose metabolism, thereby helping to regulate blood sugar levels .
Neuroprotective Actions
Benzimidazole derivatives have been studied for their neuroprotective effects. They may offer protection against neurodegenerative diseases by preventing neuronal damage and enhancing neuronal survival .
Propiedades
IUPAC Name |
6-chloro-1-hydroxy-2-(4-methylphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17(14)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLCKHLOMLWCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


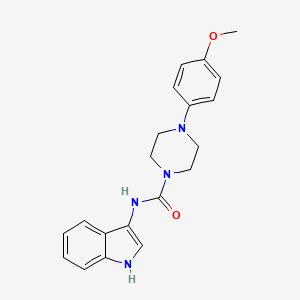
![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)

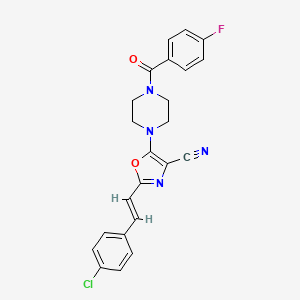
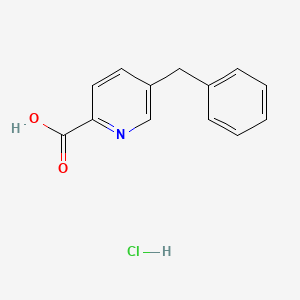
![3-Methoxy-2-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indazole-6-carboxamide](/img/structure/B2947259.png)
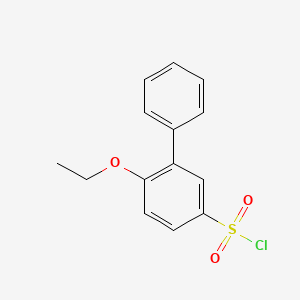
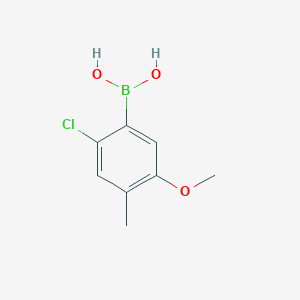
![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)
![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2947267.png)
![N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2947268.png)
